molecular formula C8H9NO4 B12987895 2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid

2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid

Cat. No.: B12987895
M. Wt: 183.16 g/mol
InChI Key: KXXHDEWPRURCFL-UHFFFAOYSA-N
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Description

2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of propanoic acid, featuring a hydroxypyridinyl group attached via an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid typically involves the reaction of 5-hydroxypyridine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base to deprotonate the hydroxyl group of 5-hydroxypyridine, followed by nucleophilic substitution with a propanoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid
  • 2-(5-hydroxy-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid

Uniqueness

2-((5-Hydroxypyridin-2-yl)oxy)propanoic acid is unique due to its specific hydroxypyridinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(5-hydroxypyridin-2-yl)oxypropanoic acid

InChI

InChI=1S/C8H9NO4/c1-5(8(11)12)13-7-3-2-6(10)4-9-7/h2-5,10H,1H3,(H,11,12)

InChI Key

KXXHDEWPRURCFL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=NC=C(C=C1)O

Origin of Product

United States

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